molecular formula C23H26N4O6S2 B2517481 3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide CAS No. 899942-21-3

3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B2517481
CAS No.: 899942-21-3
M. Wt: 518.6
InChI Key: BMJVQSUUHKOIRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide ( 899942-21-3) is a complex synthetic compound with a molecular formula of C23H26N4O6S2 and a molecular weight of 518.6 g/mol . This benzenesulfonamide derivative features a distinctive structure incorporating multiple functional groups, including a methoxy moiety, an N-methylphenylsulfonamido group, and a pyridinylmethylpropanamide chain, which contributes to its potential as a high-value chemical tool in biomedical research . The compound's structural complexity, characterized by a topological polar surface area of 152 Ų and several rotatable bonds, suggests significant potential for interaction with biological targets . Compounds within the sulfonamide class have been extensively investigated for their therapeutic potential. Research on analogous 2-sulfonamidopyridine derivatives has demonstrated their high affinity and potent antagonism for targets such as the human Transient Receptor Potential Vanilloid 1 (hTRPV1), an important receptor in pain signaling pathways . These related antagonists have shown strong, dose-dependent analgesic efficacy in validated pre-clinical pain models, indicating the value of this chemical class in neuropharmacological studies . Furthermore, sulfonamide-based compounds are being explored in other areas, such as the development of selective histone deacetylase 6 (HDAC6) inhibitors for oncology research . This product is intended for research purposes only by qualified laboratory professionals. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers can leverage this compound for various applications, including but not limited to, exploratory investigations in neuropharmacology and pain research, as a building block in medicinal chemistry for structure-activity relationship (SAR) studies, and as a reference standard or intermediate in the synthesis of novel bioactive molecules.

Properties

IUPAC Name

3-[[3-[benzenesulfonyl(methyl)amino]-4-methoxyphenyl]sulfonylamino]-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6S2/c1-27(35(31,32)19-8-4-3-5-9-19)21-15-20(10-11-22(21)33-2)34(29,30)26-14-12-23(28)25-17-18-7-6-13-24-16-18/h3-11,13,15-16,26H,12,14,17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJVQSUUHKOIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC(=C1)S(=O)(=O)NCCC(=O)NCC2=CN=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide is a complex organic molecule notable for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings.

Structure and Synthesis

This compound features a unique structural arrangement that includes methoxy, sulfonamido, and pyridine moieties. The synthesis typically involves multiple steps:

  • Nitration and Reduction : Initial nitration of an aromatic compound followed by reduction to form an amine.
  • Sulfonation : The amine undergoes sulfonation using chlorosulfonic acid or sulfur trioxide.
  • Methoxylation : Introduction of the methoxy group through methylation reactions.
  • Amidation : Formation of the amide bond with N-(pyridin-3-ylmethyl)propanamide using coupling agents like EDCI or DCC.

These synthetic routes allow for the modification of functional groups, which can influence biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamido groups can form hydrogen bonds with active sites on proteins, while the methoxy and pyridine groups may enhance binding affinity and specificity. These interactions can modulate key biochemical pathways, leading to various pharmacological effects.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit antimicrobial activity. For instance, a study on related sulfonamide derivatives demonstrated significant inhibitory effects against a range of bacterial strains, suggesting that this compound may also possess similar properties due to its sulfonamide functionality .

Anti-inflammatory Effects

The anti-inflammatory potential of sulfonamide compounds has been well-documented. In vitro studies show that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models . The specific mechanism may involve modulation of signaling pathways associated with inflammation.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential activity of 3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide:

  • Bruton's Tyrosine Kinase Inhibition :
    • A related compound was shown to inhibit Bruton's tyrosine kinase (BTK), a critical target in B-cell malignancies. This inhibition led to reduced cell proliferation and induced apoptosis in B-cell lymphoma models
      4
      .
      Such findings suggest that our compound could exhibit similar effects through analogous pathways.
  • Structure-Activity Relationship (SAR) :
    • Studies on the SAR of sulfonamide derivatives indicate that modifications in the sulfonamide group significantly affect biological activity. Variations in substituents can enhance selectivity and potency against specific targets .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar sulfonamide derivatives:

Compound NameStructure FeaturesBiological Activity
Compound ASulfonamide + MethoxyAntimicrobial, Anti-inflammatory
Compound BSulfonamide + PyridineBTK Inhibition, Cancer Cell Growth Inhibition
Target Compound Sulfonamide + Methoxy + Pyridine Potentially Antimicrobial & Anti-inflammatory

Scientific Research Applications

Recent studies have highlighted the compound's potential as an inhibitor of specific enzymes related to disease progression. For instance, it has been evaluated as a selective inhibitor of the enzyme ADAMTS7, which is implicated in atherosclerosis. The design and synthesis of arylsulfonamides, including this compound, have shown promising results in inhibiting proteolytic activity that contributes to cardiovascular diseases .

Table 1: Biological Evaluation of 3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide

StudyTarget EnzymeInhibition RateSelectivity
ADAMTS7High10-fold over MMP1
Other MetzincinsModerate14-fold over ADAM17

Therapeutic Applications

The compound's structural characteristics suggest potential applications in treating inflammatory diseases and certain types of cancer. Its sulfonamide group is known for its ability to interact with biological targets effectively, making it a candidate for drug development aimed at modulating inflammatory pathways and tumor growth.

Case Study: Inhibition of Inflammatory Pathways

In a study focusing on the modulation of inflammatory responses, the compound demonstrated significant inhibition of cytokine release in vitro. This suggests its potential utility in developing anti-inflammatory therapies .

Table 2: Synthesis Steps for 3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide

StepReaction TypeConditionsYield (%)
1Sulfonamide FormationRoom temperature, DMF85
2Coupling ReactionReflux, presence of base90
3PurificationColumn chromatography>95

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound Not explicitly provided ~500 (estimated) Dual phenylsulfonamido, methoxy, pyridin-3-ylmethylamide Likely moderate solubility due to methoxy and pyridine; high hydrogen-bonding
3-(3-(4-Chloro-N-methylphenylsulfonamido)-4-methoxyphenylsulfonamido)-N,N-dimethylpropanamide C19H24ClN3O6S2 490.0 Chlorophenylsulfonamido, N,N-dimethylamide Increased lipophilicity (Cl substituent); lower solubility
3-((4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-N-(4-sulfamoylphenyl)propanamide C20H21N5O5S2 487.5 Isoxazolylsulfamoyl, sulfamoylphenyl Melting point: 213–214°C; moderate synthetic yield (68.6%)
N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide C22H28N2O2 360.5 Piperidinylethoxy, phenylpropanamide Lower molecular weight; basic piperidine may improve membrane permeability
3-Chloro-N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide C15H21ClN2O4S 368.9 Chloro, piperidinylsulfonyl Chloro enhances lipophilicity; piperidine introduces basicity
N-[3-(4-Fluorobenzenesulfonamido)-4-methoxyphenyl]-4-phenylbenzamide C26H21FN2O4S 476.5 Fluorophenylsulfonamido, benzamide Fluorine improves metabolic stability; aromatic stacking potential

Functional Group Impact on Properties

  • Sulfonamide vs. Sulfamoyl : Sulfonamides (e.g., target compound, ) are more lipophilic than sulfamoyl groups (e.g., ), affecting solubility and membrane penetration.
  • Pyridine vs. Piperidine : The pyridin-3-ylmethyl group in the target compound may offer stronger π-π interactions compared to piperidine in or , which could enhance binding to aromatic-rich biological targets.

Research Findings and Trends

  • Hydrogen-Bonding Capacity : The dual sulfonamide groups in the target compound and may improve binding to hydrophilic pockets in enzymes, a feature exploited in protease inhibitors .
  • Solubility Challenges : Methoxy and pyridine groups in the target compound likely mitigate the low solubility observed in purely aromatic analogs (e.g., ).
  • Thermal Stability : Melting points for sulfonamide derivatives (e.g., : 213–214°C) suggest moderate thermal stability, which correlates with crystalline packing efficiency.

Q & A

Q. Q1: What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?

Methodological Answer: The synthesis typically involves multi-step reactions with sulfonamide coupling and functional group modifications. Key steps include:

  • Sulfonamide Formation : Reacting intermediates (e.g., 4-methoxy-3-aminophenyl derivatives) with sulfonyl chlorides under basic conditions (e.g., triethylamine) in anhydrous solvents like DMF or DMSO .
  • Amide Coupling : Using coupling agents such as HBTU or DCC with activators like HOBt to link the pyridinylmethyl group to the propanamide backbone .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures improves purity.

Q. Table 1: Comparative Synthesis Methods

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Sulfonamide couplingDMSO, triethylamine, 0°C → RT68–95>95%
Amide formationHBTU, DMF, 4Å molecular sieves70–8590–98%

Q. Characterization :

  • 1H/13C-NMR : Confirm regiochemistry of sulfonamide groups (e.g., δ 3.81 ppm for methoxy protons) .
  • FTIR : Validate sulfonamide (νmax ~1340–1160 cm⁻¹) and amide (νmax ~1650 cm⁻¹) bonds .

Advanced Analytical Challenges

Q. Q2: How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

Methodological Answer: Contradictions often arise from dynamic processes (e.g., rotameric equilibria in sulfonamides) or solvent effects. Strategies include:

  • Variable Temperature NMR : Identify conformational changes by acquiring spectra at 25°C–60°C .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., distinguish pyridinyl protons from aromatic sulfonamide regions .
  • Computational Modeling : Compare experimental shifts with DFT-calculated values (software: Gaussian, ORCA) to validate assignments .

Biological Evaluation & Mechanism

Q. Q3: What methodologies are recommended for assessing this compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays (e.g., trypsin-like proteases) with IC50 determination .
  • QSAR Studies : Correlate substituent effects (e.g., methoxy vs. nitro groups) with activity using molecular descriptors (e.g., logP, polar surface area) .
  • Docking Simulations : Map binding modes in enzyme active sites (software: AutoDock Vina) guided by crystallographic data of related sulfonamides .

Q. Table 2: Example Biological Data

TargetAssay TypeIC50 (µM)Selectivity IndexReference
Carbonic Anhydrase IXFluorescence0.12>100 (vs. CA II)
Tyrosine KinaseRadioligand1.825

Data Contradiction Analysis

Q. Q4: How should researchers address discrepancies in reported biological activities across studies?

Methodological Answer: Discrepancies may stem from:

  • Purity Variations : Impurities (e.g., unreacted intermediates) can skew results. Validate purity via HPLC-MS .
  • Assay Conditions : Buffer pH, ionic strength, and co-solvents (e.g., DMSO concentration) impact activity. Standardize protocols (e.g., NIH Guidelines) .
  • Cell Line Variability : Use isogenic cell lines and confirm target expression via Western blot .

Structural Modifications for Enhanced Activity

Q. Q5: What strategies improve the pharmacokinetic profile of this compound?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the methoxy group with trifluoromethoxy to enhance metabolic stability .
  • Prodrug Design : Introduce ester moieties at the propanamide terminal for improved oral bioavailability .
  • Solubility Optimization : Co-crystallize with cyclodextrins or use salt forms (e.g., hydrochloride) .

Stability & Storage

Q. Q6: What are the best practices for long-term storage to prevent degradation?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to avoid photodegradation.
  • Humidity Control : Use desiccants (silica gel) in sealed containers; sulfonamides are hygroscopic .
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.